molecular formula C22H18N4O B3608606 6-METHYL-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

6-METHYL-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

Cat. No.: B3608606
M. Wt: 354.4 g/mol
InChI Key: QCPUVBQYDSJXQR-UHFFFAOYSA-N
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Description

6-METHYL-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its quinoline core structure, which is substituted with pyridine groups and a carboxamide functional group. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name

6-methyl-2-pyridin-2-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-15-8-9-19-17(12-15)18(13-21(26-19)20-7-3-5-11-24-20)22(27)25-14-16-6-2-4-10-23-16/h2-13H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPUVBQYDSJXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CC=N3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.

    Substitution with Pyridine Groups: The quinoline core is then subjected to nucleophilic substitution reactions to introduce the pyridine groups at specific positions.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine or quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline and pyridine compounds.

Scientific Research Applications

6-METHYL-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-METHYL-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-pyridone: A simpler analog with a pyridone ring instead of the quinoline core.

    6-Methyl-2-(pyridin-2-yl)pyridine: Lacks the carboxamide group but shares the pyridine substitution pattern.

Uniqueness

What sets 6-METHYL-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both pyridine and quinoline rings, along with the carboxamide group, allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-METHYL-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
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6-METHYL-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.